molecular formula C12H12N2O B1471307 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 1780979-67-0

1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1471307
M. Wt: 200.24 g/mol
InChI Key: GVGOMJVRYNYWBZ-UHFFFAOYSA-N
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Description

“1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of biologically active triazole and pyrazole compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde serves as a precursor in the synthesis of various pyrazole derivatives, illustrating its versatility in organic synthesis. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates through reactions with 5-amino-3-methyl-1-phenyl-1H-pyrazole and various aromatic aldehydes. These compounds were characterized using spectroscopic techniques, highlighting the compound's role in generating new molecular structures for potential applications in medicinal chemistry and material science (Maqbool et al., 2013).

Antimicrobial and Antioxidant Activities

The compound has also been integrated into the synthesis of quinolinyl chalcones containing a pyrazole group, which demonstrated promising antimicrobial properties against bacterial and fungal strains. This suggests its potential in developing new antimicrobial agents. Additionally, the methoxy substituted compounds in this study showed moderate antioxidant activity, indicating the compound's utility in creating molecules with desired biological properties (Prasath et al., 2015).

Crystal Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde, was analyzed, revealing details about its molecular configuration and interactions. Such studies are crucial for understanding the physical characteristics of new compounds and their potential applications in material science and drug design (Xu & Shi, 2011).

Development of Antimicrobial Agents

Further demonstrating its application in medicinal chemistry, derivatives of 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde have been synthesized and shown to possess a broad spectrum of antimicrobial activities. These findings underscore the potential of this compound in the synthesis of new therapeutic agents targeting resistant microbial strains (Bhat et al., 2016).

Interaction with Biological Macromolecules

The interaction of synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, against various microorganisms was studied, showing the compound's relevance in creating biologically active materials. These interactions provide insights into the design of compounds with specific biological functions, such as antimicrobial or antifungal activities (Hamed et al., 2020).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . These compounds have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde” and other pyrazole compounds could have potential future applications in these areas.

properties

IUPAC Name

2-ethyl-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-11(9-15)8-12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGOMJVRYNYWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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